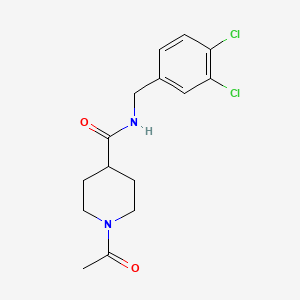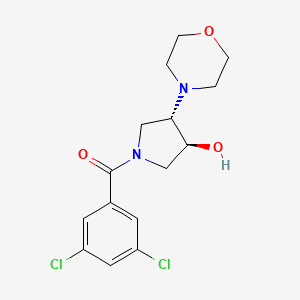![molecular formula C20H15N3O B5313334 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5313334.png)
2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as BPO, is a compound that has been studied for its potential applications in scientific research. BPO is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring, which are both known for their biological activity.
作用機序
The mechanism of action of 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is based on its ability to interact with metal ions and generate singlet oxygen upon irradiation with light. The oxadiazole ring in 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can coordinate with metal ions such as Cu2+, Zn2+, and Cd2+, which can lead to the formation of a stable complex. Upon irradiation with light, 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can generate singlet oxygen, which can react with biological molecules such as proteins, lipids, and DNA, leading to cell death.
Biochemical and Physiological Effects:
2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit low toxicity towards cells and animals, making it a promising candidate for biomedical applications. 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to induce cell death in cancer cells upon irradiation with light, which can be used for photodynamic therapy. 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, which can be used for the development of new antibiotics.
実験室実験の利点と制限
The advantages of using 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its high selectivity and sensitivity towards metal ions, its ability to generate singlet oxygen upon irradiation with light, and its low toxicity towards cells and animals. The limitations of using 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its limited solubility in water, which can affect its bioavailability, and its sensitivity to light and air, which can lead to degradation.
将来の方向性
For research on 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine include the development of new synthetic methods for 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine and its derivatives, the investigation of its potential applications in biomedical imaging and drug delivery, and the exploration of its interactions with biological molecules such as proteins, lipids, and DNA. Additionally, the development of new metal complexes based on 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can lead to the discovery of new catalysts for organic synthesis.
合成法
The synthesis method of 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-bromomethylbiphenyl and 2-amino-5-picoline in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism to form 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine. The yield of 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.
科学的研究の応用
2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in scientific research, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a ligand for metal complexes. 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit high selectivity and sensitivity towards metal ions such as Cu2+, Zn2+, and Cd2+ due to the presence of the oxadiazole ring, which can coordinate with metal ions. 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. Additionally, 2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can form stable complexes with metal ions such as palladium and platinum, which can be used as catalysts in organic synthesis.
特性
IUPAC Name |
5-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-2-6-16(7-3-1)17-11-9-15(10-12-17)14-19-22-20(23-24-19)18-8-4-5-13-21-18/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPUUQUENDJZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)
![N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline](/img/structure/B5313261.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5313267.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313277.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5313282.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5313288.png)
![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)

![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5313318.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)

![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)
![methyl 3-methyl-4-[(phenylacetyl)amino]benzoate](/img/structure/B5313342.png)